molecular formula C24H19ClN2O5S B2473791 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate CAS No. 851092-51-8

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B2473791
CAS No.: 851092-51-8
M. Wt: 482.94
InChI Key: ZCRCGWPNONWTOW-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and phenylsulfonyl groups, and an ester linkage to a chlorophenoxyacetate moiety.

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves sulfonylation of the pyrazole ring using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-chlorophenoxyacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester linkage can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases like triethylamine or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for treating various diseases, based on its unique chemical structure and reactivity.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate include other pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities or applications. For example:

    3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate: Lacks the chlorophenoxy group, which may affect its reactivity and biological activity.

    3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-methoxyphenoxy)acetate: Contains a methoxy group instead of a chloro group, which may influence its chemical and biological properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-17-23(33(29,30)21-10-6-3-7-11-21)24(27(26-17)19-8-4-2-5-9-19)32-22(28)16-31-20-14-12-18(25)13-15-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRCGWPNONWTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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